チアンフェニコールパルミテート

概要

説明

Thiamphenicol palmitate is a prodrug of thiamphenicol, an antibiotic that inhibits the 50S subunit of the bacterial ribosome, thereby preventing protein translation . Thiamphenicol is a methyl-sulfonyl analogue of chloramphenicol and has a similar spectrum of activity but is 2.5 to 5 times as potent . Thiamphenicol palmitate is used primarily in veterinary medicine and is available in some countries for human use .

科学的研究の応用

Thiamphenicol palmitate has a broad spectrum of applications in scientific research:

Chemistry: Used as a model compound for studying ester hydrolysis and esterification reactions.

Biology: Employed in studies involving bacterial protein synthesis inhibition.

作用機序

Target of Action

Thiamphenicol palmitate, a prodrug of Thiamphenicol, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis within the bacterial cell, making it a key target for antibacterial activity .

Mode of Action

The mode of action of Thiamphenicol palmitate involves its interaction with the 50S subunit of the bacterial ribosome . It binds to the L16 protein of the 50S subunit, where it prevents the transfer of amino acids to growing peptide chains . This action potentially suppresses peptidyl transferase activity, thus inhibiting peptide bond formation and subsequent protein synthesis .

Biochemical Pathways

Thiamphenicol palmitate affects the protein synthesis pathway in bacteria . By inhibiting the 50S subunit of the bacterial ribosome, it disrupts the elongation of peptide chains, effectively halting the production of essential proteins within the bacterial cell . The downstream effects of this interruption can lead to the inhibition of bacterial growth and replication .

Pharmacokinetics

It is known that thiamphenicol, the active metabolite of thiamphenicol palmitate, is highly lipid-soluble . This property likely influences its absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability .

Result of Action

The primary result of Thiamphenicol palmitate’s action is the inhibition of bacterial growth . By preventing protein synthesis, it disrupts essential cellular processes within the bacterial cell, leading to a bacteriostatic effect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Thiamphenicol palmitate. For instance, certain bacterial strains, such as Aeromonas hydrophila HS01, have been found to remove more than 90% of Thiamphenicol, suggesting that the presence of specific microorganisms can impact the effectiveness of Thiamphenicol palmitate . Additionally, the growth condition of these bacteria can greatly affect the removal efficiency of Thiamphenicol .

生化学分析

Biochemical Properties

Thiamphenicol palmitate plays a crucial role in inhibiting bacterial protein synthesis. It interacts with the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting protein synthesis . This interaction is primarily bacteriostatic but can be bactericidal at higher concentrations. Thiamphenicol palmitate is less effective than chloramphenicol but is considered safer due to its reduced toxicity .

Cellular Effects

Thiamphenicol palmitate affects various types of cells by inhibiting protein synthesis. In bacterial cells, it binds to the 50S ribosomal subunit, preventing the elongation of peptide chains . This inhibition disrupts essential cellular processes, leading to bacterial cell death. In eukaryotic cells, thiamphenicol palmitate can inhibit mitochondrial protein synthesis, which may lead to adverse effects such as bone marrow suppression .

Molecular Mechanism

The molecular mechanism of thiamphenicol palmitate involves binding to the 50S ribosomal subunit of bacteria, specifically targeting the peptidyl transferase center . This binding prevents the transfer of amino acids to the growing peptide chain, thereby inhibiting protein synthesis. Additionally, thiamphenicol palmitate can be inactivated by bacterial enzymes such as chloramphenicol acetyltransferase, which acetylates the molecule and prevents it from binding to the ribosome .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thiamphenicol palmitate can change over time. The compound is relatively stable but can degrade under certain conditions. Long-term exposure to thiamphenicol palmitate in vitro can lead to the development of bacterial resistance, primarily through the production of acetyltransferase enzymes . In vivo studies have shown that thiamphenicol palmitate is excreted unchanged in laboratory animals, indicating its stability .

Dosage Effects in Animal Models

The effects of thiamphenicol palmitate vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections without significant adverse effects . At higher doses, thiamphenicol palmitate can cause toxic effects such as bone marrow suppression and gastrointestinal disturbances . In pigs, a dose of 30 mg/kg body weight is recommended for treating respiratory and intestinal infections .

Metabolic Pathways

Thiamphenicol palmitate is metabolized primarily in the liver. Unlike chloramphenicol, thiamphenicol palmitate is not a substrate for hepatic microsomal enzyme glucuronyl transferase, resulting in its excretion mainly as the parent compound . This metabolic pathway reduces the risk of toxic metabolites and enhances the safety profile of thiamphenicol palmitate .

Transport and Distribution

Thiamphenicol palmitate is well-absorbed when administered orally and is widely distributed throughout the body . It is highly lipid-soluble, allowing it to penetrate tissues and cells effectively. The compound is transported in the bloodstream and can cross cellular membranes to reach its target sites . Thiamphenicol palmitate is also distributed to various tissues, including the liver, kidneys, and lungs .

Subcellular Localization

Thiamphenicol palmitate localizes primarily in the cytoplasm of bacterial cells, where it binds to the ribosomes . In eukaryotic cells, it can also localize to the mitochondria, potentially inhibiting mitochondrial protein synthesis . This subcellular localization is crucial for its antibacterial activity and potential side effects .

準備方法

Synthetic Routes and Reaction Conditions: Thiamphenicol palmitate is synthesized by esterification of thiamphenicol with palmitic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: Industrial production of thiamphenicol palmitate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes steps such as purification by recrystallization and drying under vacuum to obtain the final product .

化学反応の分析

Types of Reactions: Thiamphenicol palmitate undergoes hydrolysis to release thiamphenicol and palmitic acid. This reaction is catalyzed by esterases in the body. Thiamphenicol itself can undergo various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Hydrolysis: Catalyzed by esterases in aqueous conditions.

Oxidation: Can be oxidized using agents like potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.

Major Products:

Hydrolysis: Thiamphenicol and palmitic acid.

Oxidation: Oxidized derivatives of thiamphenicol.

Reduction: Reduced derivatives of thiamphenicol.

Substitution: Substituted thiamphenicol derivatives.

類似化合物との比較

Chloramphenicol: Thiamphenicol is a methyl-sulfonyl analogue of chloramphenicol.

Florfenicol: A fluorinated derivative of thiamphenicol, used primarily in veterinary medicine.

Uniqueness: Thiamphenicol palmitate is unique due to its prodrug nature, which allows for better absorption and bioavailability. Unlike chloramphenicol, thiamphenicol has never been associated with aplastic anemia, making it a safer alternative .

特性

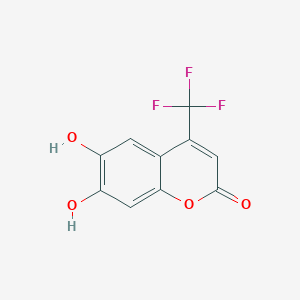

IUPAC Name |

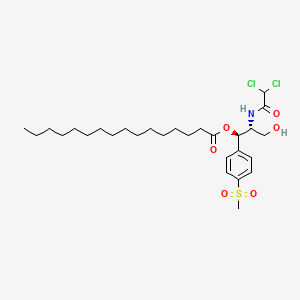

[(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-methylsulfonylphenyl)propyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45Cl2NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(33)37-26(24(21-32)31-28(34)27(29)30)22-17-19-23(20-18-22)38(2,35)36/h17-20,24,26-27,32H,3-16,21H2,1-2H3,(H,31,34)/t24-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGLXKYZAOFGQO-AOYPEHQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)C)C(CO)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H](C1=CC=C(C=C1)S(=O)(=O)C)[C@@H](CO)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45Cl2NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200608 | |

| Record name | (R-(R*,R*))-2-((Dichloroacetyl)amino)-3-hydroxy-1-(4-(methylsulphonyl)phenyl)propyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52628-58-7 | |

| Record name | Hexadecanoic acid, 2-[(dichloroacetyl)amino]-3-hydroxy-1-[4-(methylsulfonyl)phenyl]propyl ester, [R-(R*,R*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52628-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiamphenicol palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052628587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R-(R*,R*))-2-((Dichloroacetyl)amino)-3-hydroxy-1-(4-(methylsulphonyl)phenyl)propyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,R*)]-2-[(dichloroacetyl)amino]-3-hydroxy-1-[4-(methylsulphonyl)phenyl]propyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAMPHENICOL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8Q4JN3YKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of formulating Thiamphenicol Palmitate as a sustained-release microparticle dry powder for lung delivery?

A1: The research paper "Sustained-release microparticle dry powders of chloramphenicol palmitate or thiamphenicol palmitate prodrugs for lung delivery as aerosols" [] investigates the use of Thiamphenicol Palmitate in a specific drug delivery system. Formulating it as a sustained-release microparticle dry powder offers several potential benefits for lung delivery:

Q2: How is Thiamphenicol Palmitate absorbed in the body?

A2: The paper "Remarks on the in vitro hydrolysis and on the adsorption in the animals and man of a new synthetic ester: thiamphenicol palmitate." [] explores the absorption characteristics of this compound. While the abstract doesn't provide specific details on the absorption mechanism, it highlights that the study investigated:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。